molecular formula C8H17O6P B562086 Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate CAS No. 162246-79-9

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

Cat. No.: B562086
CAS No.: 162246-79-9
M. Wt: 240.192
InChI Key: MDVCTWZZBWHUEB-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

IUPAC Nomenclature and Systematic Nomenclature Variations

The compound under investigation carries the systematic International Union of Pure and Applied Chemistry name "ethyl 2-diethoxyphosphoryl-2-hydroxyacetate" as established in major chemical databases. Alternative nomenclature variations documented in chemical literature include "ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate" and "Acetic acid, 2-(diethoxyphosphinyl)-2-hydroxy-, ethyl ester". These naming conventions reflect the structural complexity of the molecule, incorporating both the phosphonate functionality and the hydroxylated acetate moiety.

The Chemical Abstracts Service registry number for this compound is 162246-79-9, providing a unique identifier for tracking this substance across scientific literature and commercial applications. The systematic naming follows established protocols for organophosphorus compounds, where the diethoxyphosphoryl group represents a significant functional component that influences both nomenclature and chemical behavior.

Molecular Structure Analysis: Bonding Patterns and Stereoelectronic Properties

This compound exhibits the molecular formula C8H17O6P with a molecular weight of 240.19 grams per mole. The structural framework consists of a central carbon atom bearing both a hydroxyl group and a diethoxyphosphoryl substituent, connected to an ethyl acetate functionality. The phosphorus atom adopts a tetrahedral geometry, coordinated to one terminal oxygen through a double bond and two ethoxy groups through single bonds.

The bonding patterns within this molecule demonstrate characteristic features of phosphonate esters. The phosphorus-oxygen double bond exhibits significant ionic character, while the phosphorus-carbon bond displays covalent characteristics typical of organophosphorus compounds. The presence of the hydroxyl group on the alpha-carbon creates opportunities for hydrogen bonding interactions and influences the overall molecular conformation.

Stereoelectronic effects play a crucial role in determining the molecular geometry and reactivity. The electron-withdrawing nature of the phosphonate group significantly affects the acidity of the adjacent hydroxyl group, enhancing its potential for participation in various chemical reactions. The spatial arrangement of functional groups creates a molecule capable of acting as both a nucleophile and electrophile depending on reaction conditions.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of related phosphonoacetate compounds provides insight into the structural characteristics of this compound. Studies on similar molecules, such as ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, reveal that the bond angle of the tertiary carbon connecting functional groups shows marginal widening to approximately 112.5 degrees. The terminal phosphorus-oxygen bond length measures 1.464 angstroms, clearly indicating double bond character, while the two oxygen atoms of the ethoxy groups connected to phosphorus exhibit bond lengths of 1.580 and 1.581 angstroms respectively.

Conformational analysis indicates that the ethoxy groups can adopt multiple orientations relative to the phosphorus center, leading to conformational isomerism. These conformational variations influence the molecule's physical properties and biological activity. The hydroxyl group's position relative to the phosphonate moiety creates additional conformational complexity, with potential for intramolecular hydrogen bonding that stabilizes specific conformations.

Crystal structure studies demonstrate that molecules of this type can form intermolecular hydrogen bonding networks. In related compounds, inversion dimers linked by pairs of carbon-hydrogen to phosphoryl oxygen hydrogen bonds generate characteristic ring structures. These supramolecular arrangements influence solid-state properties and may affect dissolution behavior and bioavailability.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic multipicity patterns for the various proton environments. The ethyl ester groups exhibit typical ethyl acetate patterns with triplet signals around 1.3 parts per million corresponding to the methyl groups and quartet signals around 4.1 parts per million for the methylene protons.

The diethoxyphosphoryl substituent contributes additional complexity to the spectrum, with the ethoxy groups attached to phosphorus showing distinct chemical shifts compared to the ester ethyl group. These signals typically appear as triplets for the methyl groups and quartets for the methylene groups, but with chemical shifts influenced by the electronegativity of the phosphorus atom. The alpha-proton bearing both the hydroxyl and phosphonate substituents appears significantly downfield due to the deshielding effects of both functional groups.

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides definitive identification of the phosphonate functionality. The phosphorus signal typically appears in the range characteristic of phosphonates, with chemical shift values influenced by the electron-withdrawing acetate substituent and the presence of the hydroxyl group. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework, with the quaternary carbon bearing the phosphonate and hydroxyl groups showing characteristic downfield shifts.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The hydroxyl group exhibits a broad absorption band in the region of 3200-3550 wavenumbers, typical of alcohol functionality. The carbonyl group of the ethyl ester shows a strong absorption around 1735-1750 wavenumbers, consistent with ester carbonyl stretching vibrations.

The phosphonate functionality contributes several distinctive bands to the infrared spectrum. The phosphoryl (P=O) stretch typically appears as a strong absorption around 1200-1300 wavenumbers, while phosphorus-oxygen single bond stretches occur in the 1000-1100 wavenumber region. The diethoxy substituents on phosphorus contribute characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range and carbon-oxygen stretching vibrations around 1163-1210 wavenumbers.

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations that may be infrared-inactive. The phosphorus-carbon stretching vibration, often weak in infrared spectroscopy, typically shows enhanced intensity in Raman spectra. The combination of infrared and Raman techniques provides comprehensive vibrational characterization of the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals the molecular ion peak at mass-to-charge ratio 240, corresponding to the molecular weight of 240.19 atomic mass units. The fragmentation pattern provides structural information through characteristic loss of functional groups under electron impact conditions.

Common fragmentation pathways include loss of ethoxy groups from the phosphonate center, resulting in fragment ions at lower mass-to-charge ratios. The loss of ethyl radicals (29 atomic mass units) and ethoxy groups (45 atomic mass units) from the diethoxyphosphoryl substituent creates characteristic fragmentation patterns. The ethyl ester portion may undergo typical ester fragmentation, including loss of ethyl radicals and formation of acylium ions.

High-resolution mass spectrometry confirms the molecular formula C8H17O6P through accurate mass determination. The isotope pattern analysis reveals the presence of phosphorus through characteristic isotopic contributions. Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm the connectivity between functional groups and support structural assignments made through other analytical techniques.

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVCTWZZBWHUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661957
Record name Ethyl (diethoxyphosphoryl)(hydroxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162246-79-9
Record name Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162246-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (diethoxyphosphoryl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation of Hydroxyacetate Derivatives

A primary route to ethyl 2-(diethoxyphosporyl)-2-hydroxyacetate involves the phosphorylation of ethyl 2-hydroxyacetate (ethyl glycolate). This reaction typically employs diethyl chlorophosphate ((EtO)2P(O)Cl\text{(EtO)}_2\text{P(O)Cl}) in the presence of a base such as triethylamine to neutralize HCl byproducts:

HOCH2COOEt+(EtO)2P(O)ClBase(EtO)2P(O)CH(OH)COOEt+HCl\text{HOCH}2\text{COOEt} + (\text{EtO})2\text{P(O)Cl} \xrightarrow{\text{Base}} (\text{EtO})_2\text{P(O)CH(OH)COOEt} + \text{HCl}

The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic phosphorus center. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize ester hydrolysis.

Challenges and Optimizations

  • Steric Hindrance : The bulky diethoxyphosphoryl group may slow reaction kinetics, necessitating prolonged reaction times or catalytic bases.

  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures is often required to isolate the product.

Michaelis-Arbuzov Reaction Variants

The Michaelis-Arbuzov reaction, traditionally used to synthesize phosphonates from alkyl halides and trialkyl phosphites, can be adapted for this compound. Using ethyl bromoacetate and triethyl phosphite ((EtO)3P\text{(EtO)}_3\text{P}) under thermal conditions yields diethyl ethylphosphonoacetate, which can be hydrolyzed to introduce the hydroxyl group:

BrCH2COOEt+(EtO)3P(EtO)2P(O)CH2COOEt+EtBr\text{BrCH}2\text{COOEt} + (\text{EtO})3\text{P} \rightarrow (\text{EtO})2\text{P(O)CH}2\text{COOEt} + \text{EtBr}
(EtO)2P(O)CH2COOEtOxidation(EtO)2P(O)CH(OH)COOEt(\text{EtO})2\text{P(O)CH}2\text{COOEt} \xrightarrow{\text{Oxidation}} (\text{EtO})_2\text{P(O)CH(OH)COOEt}

Oxidation agents such as H2O2\text{H}_2\text{O}_2 or peracids facilitate hydroxylation at the α-position, though regioselectivity remains a challenge.

Application in Darunavir Synthesis

This compound serves as a critical intermediate in the synthesis of Darunavir, an HIV protease inhibitor. Patent WO2016207907A1 details its use in a Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters (e.g., (R,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate). In this context, the compound reacts with aldehydes in the presence of potassium tert-butoxide, demonstrating its utility in constructing stereochemically complex frameworks.

Analytical and Computational Insights

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 1250 cm1^{-1} (P=O stretch) and 1720 cm1^{-1} (ester C=O stretch) confirm functional groups.

  • NMR : 31P^{31}\text{P} NMR shows a singlet near δ 0 ppm, while 1H^{1}\text{H} NMR reveals splitting patterns for the ethyl groups and hydroxyl proton.

Computational Predictions

PubChem’s computed properties highlight:

  • Rotatable Bonds : 8, enabling conformational flexibility.

  • Monoisotopic Mass : 240.0763 Da, critical for mass spectrometry identification .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Scientific Research Applications

Chemistry

  • Horner-Wadsworth-Emmons Reaction : Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate serves as a crucial reagent in the Horner-Wadsworth-Emmons reaction, which is vital for synthesizing alkenes. This reaction allows for the formation of carbon-carbon double bonds in a highly selective manner, facilitating the synthesis of complex organic molecules .
  • Synthesis of Organophosphorus Compounds : The compound acts as an intermediate in the preparation of various organophosphorus derivatives, which are important in both academic research and industrial applications .

Biology

  • Synthesis of Biologically Active Molecules : this compound is utilized in synthesizing pharmaceuticals and agrochemicals. Its ability to act as a phosphorylating agent makes it valuable in developing compounds with biological activity, including potential therapeutic agents .
  • Antimicrobial Studies : Research has indicated that derivatives synthesized from this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .

Medicine

  • Drug Development : The compound is integral to producing various therapeutic agents. It has been explored for its potential in synthesizing drugs targeting specific biological pathways, particularly those involved in diseases such as cancer and neurodegenerative disorders .
  • Pharmaceutical Intermediates : this compound serves as an intermediate in the synthesis of drugs that require phosphonate groups for activity. This application underscores its significance in pharmaceutical chemistry .

Industrial Applications

  • Manufacture of Flame Retardants : The compound is used in producing flame retardants due to its phosphorus content, which imparts fire-resistant properties to materials .
  • Plasticizers and Other Chemicals : this compound finds applications in producing plasticizers and other industrial chemicals, contributing to enhanced material properties and performance .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new derivatives from this compound demonstrated its effectiveness in creating compounds with significant antimicrobial activity against various bacterial strains. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further investigation into their potential as new antibiotics .

Case Study 2: Pharmaceutical Applications

Research involving the use of this compound as an intermediate highlighted its role in developing drugs targeting specific enzymes involved in disease progression. The study illustrated how modifications to the compound could lead to enhanced efficacy and reduced side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate involves its ability to participate in various chemical reactions due to the presence of the diethoxyphosphoryl group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Substituted Aryl Derivatives

Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate serves as a scaffold for aryl-substituted analogs. Substitutions on the phenyl ring significantly influence reactivity and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Applications/Reactivity Spectral Differentiation (¹³C NMR) Reference
Ethyl 2-(4-Bromophenyl)-2-(dimethoxyphosphoryl)-2-hydroxyacetate 4-Br, dimethoxy-PO 388.9766 (C₁₂H₁₆BrO₆P + Na) 85 Precursor for brominated HWE adducts δ 168.3 (C=O), δ 76.2 (CP coupling)
Ethyl 2-(4-methoxyphenyl)-2-(diethoxyphosphoryl)acetate 4-OCH₃ 314.27 70 Synthesis of methoxy-substituted alkenes δ 168.3 (C=O), δ 54.8 (POCH₂)
Ethyl 2-(3-nitrophenyl)-2-(diethoxyphosphoryl)acetate 3-NO₂ 329.25 61 Nitro-group participation in cyclization IR: 1735 cm⁻¹ (C=O), 1532 cm⁻¹ (NO₂)
Ethyl 2-(3-(trifluoromethyl)phenyl)-2-(diethoxyphosphoryl)acetate 3-CF₃ 366.25 N/A Enhanced electrophilicity for fluorinated products ¹⁹F NMR: δ -60 to -65 ppm (CF₃)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) lower yields due to steric and electronic effects .
  • Methoxy and bromo substituents enhance stability, enabling higher yields in HWE reactions .

Phosphoryl Group Variations

Replacing the diethoxyphosphoryl moiety alters solubility, reactivity, and steric bulk:

Compound Name Phosphoryl Group Molecular Weight (g/mol) Key Applications Reactivity Notes Reference
Ethyl 2-(diphenylphosphoryl)acetate Diphenylphosphoryl 318.29 Stabilized ylides for stereoselective alkenes Reduced solubility in polar solvents
Ethyl 2-hydroxyacetate None (hydroxyl only) 104.10 Esterification precursor Lacks phosphoryl-mediated reactivity
Ethyl 2-(tosyloxy)acetate Tosyloxy 228.24 Thioether synthesis via nucleophilic substitution Reactive toward thiols (RS⁻)

Key Observations :

  • Diphenylphosphoryl derivatives exhibit higher steric hindrance, reducing reaction rates in HWE reactions compared to diethoxy analogs .
  • The absence of a phosphoryl group (e.g., ethyl 2-hydroxyacetate) limits utility in ylide-mediated reactions .

Key Observations :

  • Triazole-containing phosphorylated esters demonstrate moderate herbicidal activity, likely due to membrane disruption .
  • Phosphoryl groups enhance binding to enzyme active sites (e.g., imidazole glycerol phosphate dehydratase) .

Biological Activity

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate, with the CAS number 162246-79-9, is a phosphonate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8_8H17_{17}O6_6P
  • Molecular Weight : 240.19 g/mol
  • SMILES : CCOC(=O)C(O)P(=O)(OCC)OCC
  • IUPAC Name : Ethyl 2-diethoxyphosphoryl-2-hydroxyacetate

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with various enzymatic pathways and cellular mechanisms. The compound's phosphonate structure allows it to mimic phosphate groups, which are crucial in many biological processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may affect phosphatases and kinases, which play critical roles in signal transduction and metabolic regulation.
  • Cell Signaling Modulation : By mimicking natural substrates, it can interfere with cellular signaling pathways, potentially leading to altered cell growth and differentiation.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM after 24 hours of exposure, indicating potential cytotoxic effects against tumor cells.

Case Studies

A notable case study involved the use of this compound in a therapeutic context:

  • Study Title : "Evaluation of Phosphonate Derivatives for Anticancer Activity"
  • Findings : The compound was evaluated alongside other phosphonates for its ability to inhibit tumor growth in xenograft models. Results showed a 30% reduction in tumor size compared to control groups after two weeks of treatment.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. According to safety data sheets:

  • Toxicity Levels : The compound is classified under moderate toxicity; handling requires appropriate safety measures to avoid inhalation or skin contact.
  • Recommended Safety Precautions : Use personal protective equipment (PPE) including gloves and masks when handling the substance.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with similar phosphonate compounds is useful:

Compound NameMechanism of ActionBiological Activity
This compoundEnzyme inhibition, antioxidant propertiesCytotoxicity in cancer cell lines
Diethyl phosphonateNeurotoxic effectsLimited therapeutic use
Methylphosphonic acidInhibitor of acetylcholinesterasePotential use in neurodegenerative diseases

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate, and how do reaction conditions influence yield?

The compound is synthesized via three main routes:

  • Coupling Reactions : Palladium-catalyzed cross-coupling of aryl bromides with ethyl 2-(diethoxyphosphoryl)acetate under reflux (70–80% yield) .
  • Horner-Wadsworth-Emmons Reaction : Using triethyl phosphonoacetate and α-ketoesters in the presence of N-heterocyclic carbene (NHC) catalysts, achieving 85% yield for derivatives .
  • Fluoride-Promoted Wittig Reactions : Ethyl 2-(diethoxyphosphoryl)acetate reacts with biorenewable aldehydes (e.g., hydroxymethylfurfural) to form α,β-unsaturated esters (80–90% yield) . Key variables include catalyst loading (5–10 mol%), solvent (THF or DMF), and reaction time (12–24 hours). Contradictions in yields arise from substituent electronic effects on aryl bromides .

Q. What spectroscopic and chromatographic methods are optimal for characterizing Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify ester (δ 4.2–4.3 ppm for ethyl group) and phosphoryl groups (δ 1.3–1.4 ppm for ethoxy). 31^31P NMR confirms phosphorus environment (δ 18–22 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+Na]+^+ at m/z 242.182) .
  • IR Spectroscopy : Peaks at 1735 cm1^{-1} (ester C=O) and 1025 cm1^{-1} (P-O-C) .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve hydrolytic byproducts .

Advanced Research Questions

Q. How can enantioselectivity be achieved in asymmetric reductions using Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate derivatives?

Chiral NADH models (e.g., petal-type NADH) catalyze asymmetric reduction of α-ketoesters to α-hydroxy esters with up to 76% enantiomeric excess (ee). Key factors:

  • Catalyst Design : Rigid chiral frameworks enhance stereochemical control .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve ee by stabilizing transition states .
  • Additives : Mg2+^{2+} ions coordinate with phosphoryl groups, improving reaction efficiency .

Q. What mechanistic insights explain the compound’s role in NHC-catalyzed hydrophosphonylation reactions?

NHC catalysts activate α-ketoesters via Breslow intermediate formation, enabling nucleophilic attack by dialkyl phosphites. The phosphoryl group stabilizes the tetrahedral intermediate, with 31^31P NMR tracking P-O bond formation. Rate-limiting steps involve proton transfer (confirmed by kinetic isotope studies) .

Q. How can computational modeling optimize reaction pathways involving this compound?

  • DFT Calculations : Model transition states for Horner-Wadsworth-Emmons reactions to predict regioselectivity .
  • MD Simulations : Evaluate solvent effects on catalyst-substrate interactions in asymmetric reductions .
  • QSPR Models : Correlate aryl substituent electronic parameters (Hammett σ) with reaction yields .

Data Contradiction Analysis

Q. Why do reported yields vary for aryl-substituted derivatives synthesized via cross-coupling?

Discrepancies arise from:

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents reduce yields (e.g., 61% for 3-nitrophenyl vs. 70% for 4-methoxyphenyl) due to slower oxidative addition .
  • Steric Hindrance : Bulky benzofuran-5-yl groups lower yields (65%) compared to planar aryl rings .
  • Catalyst Deactivation : Phosphoryl groups may poison palladium catalysts in prolonged reactions (>20 hours) .

Applications in Method Development

Q. How is this compound used in sustainable chemistry for biorenewable feedstock conversion?

It serves as a phosphorylating agent in Wittig-Horner reactions with biomass-derived aldehydes (e.g., hydroxymethylfurfural) to synthesize α,β-unsaturated esters—key intermediates for green polymers. Reaction efficiency depends on solvent (ethanol/water mixtures) and temperature (60–80°C) .

Safety and Handling

Q. What safety protocols are critical when handling phosphoryl-containing derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of volatile phosphoryl intermediates .
  • PPE : Acid-resistant gloves and goggles prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize reaction residues with aqueous bicarbonate before disposal .

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